

A Comparative Guide to 1-Methoxyadamantane and 2-Methoxyadamantane for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyadamantane

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An Objective Comparison of Physicochemical Properties, Reactivity, and Synthetic Methodologies for Drug Development Professionals, Researchers, and Scientists.

This guide provides a detailed comparative analysis of the structural isomers 1-methoxyadamantane and **2-methoxyadamantane**. The unique tricyclic cage structure of adamantane and its derivatives has garnered significant interest in medicinal chemistry and materials science due to its lipophilicity, rigidity, and metabolic stability. Understanding the distinct properties arising from the positional variation of the methoxy substituent is crucial for the rational design of novel therapeutics and advanced materials.

Physicochemical Properties: A Tale of Two Isomers

The position of the methoxy group on the adamantane scaffold significantly influences the physicochemical properties of the two isomers. 1-Methoxyadamantane, with its substituent at a tertiary bridgehead carbon, exhibits different characteristics compared to **2-methoxyadamantane**, where the substituent is at a secondary carbon. A summary of their known and computed properties is presented below.

Property	1-Methoxyadamantane	2-Methoxyadamantane
Molecular Formula	C ₁₁ H ₁₈ O	C ₁₁ H ₁₈ O
Molecular Weight	166.26 g/mol [1]	166.26 g/mol
CAS Number	6221-74-5[1]	Not readily available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Estimated: ~466 K (~193 °C) (based on 2-methyladamantane)[2]
logP (Octanol/Water)	2.7 (Computed)[1]	3.079 (Computed for 2-methyladamantane)[2]
Water Solubility	Data not available	-2.90 (log ₁₀ WS in mol/l, Computed for 2-methyladamantane)[2]

Note: Experimental data for **2-methoxyadamantane** is scarce in publicly available databases. The provided values for boiling point, logP, and water solubility are based on the closely related compound, 2-methyladamantane, and should be considered as estimates.

Structural and Reactivity Insights

The fundamental difference between the two isomers lies in the carbon atom to which the methoxy group is attached. In 1-methoxyadamantane, the C-O bond is at a bridgehead position, which has significant implications for its reactivity. The 2-position, being a secondary carbon, exhibits more conventional reactivity.

Key Reactivity Differences:

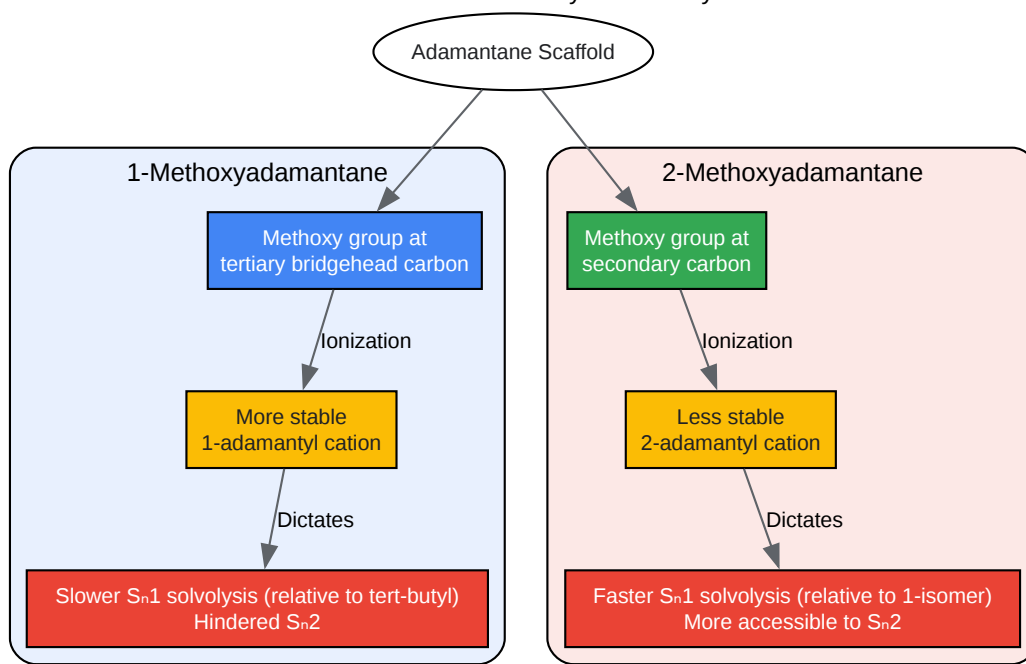
- Carbocation Stability:** Theoretical and experimental studies have shown that the 1-adamantyl cation is more stable than the 2-adamantyl cation.[3] This difference in stability directly influences the rates of reactions involving carbocation intermediates, such as solvolysis.
- Solvolysis Reactions:** The solvolysis of 2-adamantyl derivatives has been a subject of interest in physical organic chemistry to study reaction mechanisms. The rate of solvolysis is

generally slower for 2-substituted adamantanes compared to their 1-substituted counterparts under conditions favoring an S_N1 mechanism, reflecting the lower stability of the secondary carbocation.

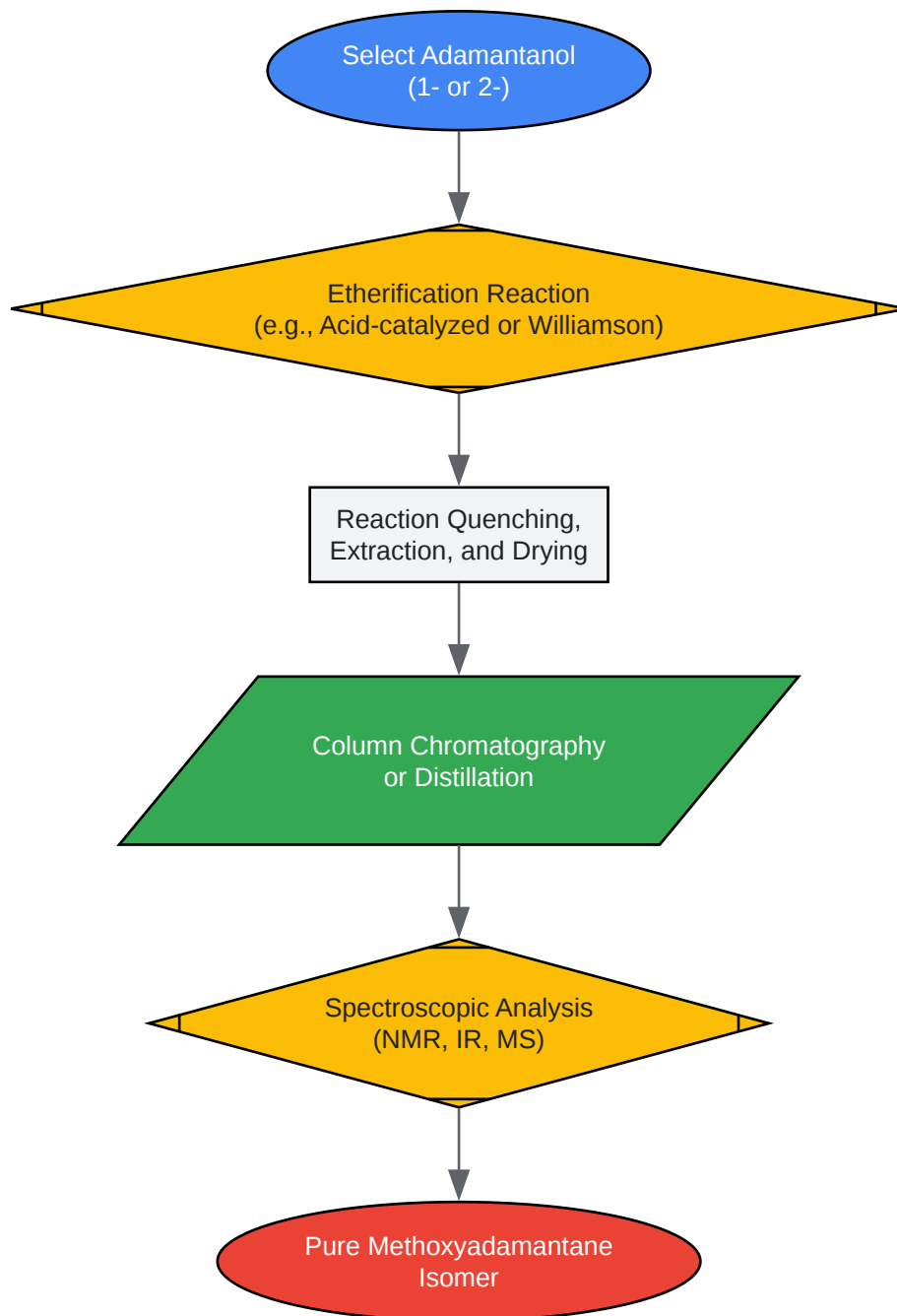
- Nucleophilic Substitution: The bridgehead position in 1-methoxyadamantane is sterically hindered, making it less susceptible to S_N2 reactions. In contrast, the secondary carbon in **2-methoxyadamantane** is more accessible to nucleophilic attack, although still sterically demanding compared to acyclic secondary carbons.

The following diagram illustrates the logical relationship between the substitution position and the resulting chemical reactivity.

Positional Isomerism and Reactivity of Methoxyadamantanes



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References

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- 2. chemeo.com [chemeo.com]
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